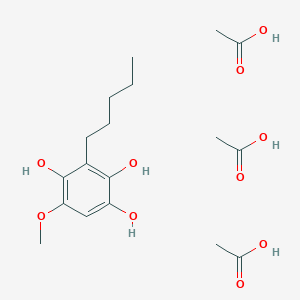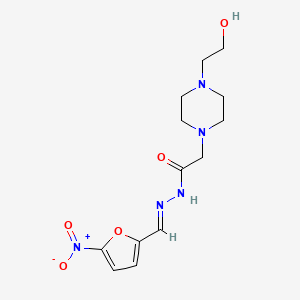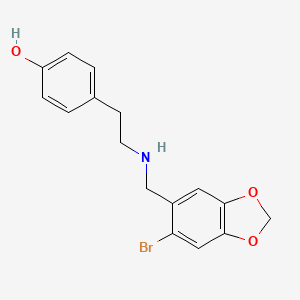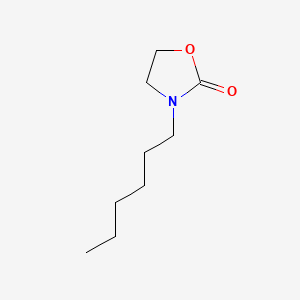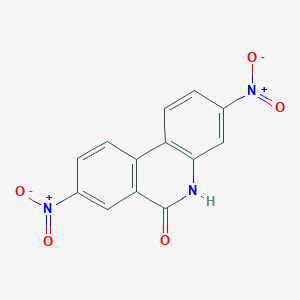
3,8-dinitrophenanthridin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dinitrophenanthridin-6(5H)-one is a chemical compound that belongs to the class of phenanthridines. Phenanthridines are nitrogen-containing heterocyclic compounds that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3,8-dinitrophenanthridin-6(5H)-one can be achieved through several synthetic routes. One common method involves the nitration of phenanthridinone derivatives. The reaction typically requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to introduce nitro groups at the 3 and 8 positions of the phenanthridinone ring . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3,8-Dinitrophenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or aryl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,8-Dinitrophenanthridin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,8-dinitrophenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound can induce cell death in cancer cells and enhance the efficacy of certain chemotherapeutic agents . Additionally, it may modulate the activity of other enzymes and signaling pathways involved in inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
3,8-Dinitrophenanthridin-6(5H)-one can be compared with other similar compounds such as:
Phenanthridine: The parent compound of the phenanthridine class, known for its DNA-binding properties and use in fluorescent dyes.
6-Chloro-3,8-dinitrophenanthridine: A chlorinated derivative with similar chemical properties but different biological activities.
6-(4-Cyano-phenyl)-5-methyl-3,8-dinitrophenanthridine:
Eigenschaften
CAS-Nummer |
23818-38-4 |
|---|---|
Molekularformel |
C13H7N3O5 |
Molekulargewicht |
285.21 g/mol |
IUPAC-Name |
3,8-dinitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7N3O5/c17-13-11-5-7(15(18)19)1-3-9(11)10-4-2-8(16(20)21)6-12(10)14-13/h1-6H,(H,14,17) |
InChI-Schlüssel |
NFQCBMOTZZLRCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC3=C2C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



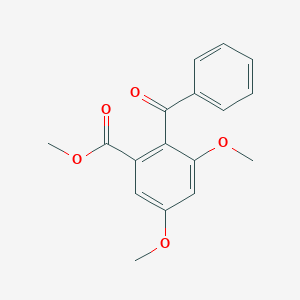
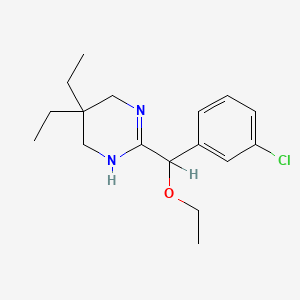
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
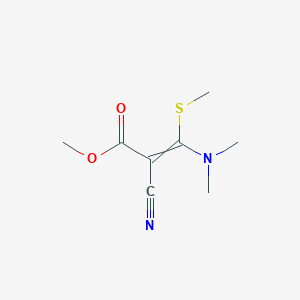

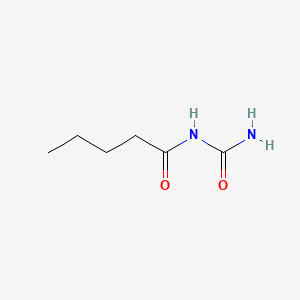
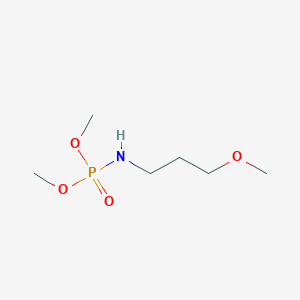
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

